O-Desmethyl Brinzolamide

Vue d'ensemble

Description

O-Desmethyl Brinzolamide is an active metabolite of Brinzolamide . Brinzolamide is a carbonic anhydrase inhibitor used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .

Molecular Structure Analysis

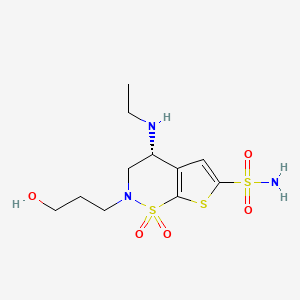

The molecular formula of O-Desmethyl Brinzolamide is C11 H19 N3 O5 S3, and its molecular weight is 369.4807 .Applications De Recherche Scientifique

Drug Delivery Research

Research is being conducted to enhance the corneal permeation of Brinzolamide, which could potentially improve its therapeutic efficacy in treating glaucoma . This involves the development and characterization of brinzolamide-loaded ultradeformable bilosomes .

Detection in Biological Samples

O-Desmethyl Brinzolamide can be detected in urine samples of patients under brinzolamide treatment . This can be useful in monitoring patient adherence to medication .

Pharmacokinetic Studies

The presence of O-Desmethyl Brinzolamide in biological samples can also provide valuable information for pharmacokinetic studies, helping researchers understand the absorption, distribution, metabolism, and excretion of Brinzolamide .

Mécanisme D'action

Target of Action

O-Desmethyl Brinzolamide is an active metabolite of the carbonic anhydrase (CA) inhibitor Brinzolamide . It primarily targets carbonic anhydrase II (CA-II) , an enzyme found in many tissues of the body, including the eye . This enzyme plays a crucial role in the reversible reaction involving the hydration of carbon dioxide .

Mode of Action

O-Desmethyl Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . It inhibits CA-II and CAIV, with the highest affinity to CA-II . By inhibiting CA-II, it decreases the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport . This leads to a decrease in aqueous humor secretion .

Biochemical Pathways

The inhibition of CA-II affects the biochemical pathway of aqueous humor formation. Aqueous humor is produced by the ciliary processes in the eye . The reduction in bicarbonate ion formation leads to a decrease in sodium and fluid transport, ultimately reducing the secretion of aqueous humor .

Pharmacokinetics

Brinzolamide is metabolized by hepatic cytochrome P450 isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9 . The primary metabolite is N-desethylbrinzolamide, followed by the N-desmethoxypropyl and O-desmethyl metabolites . After ocular instillation, the suspension is systemically absorbed to some degree; however, the plasma concentrations are low and generally below the limits of detection (less than 10 ng/mL) due to extensive binding by tissues and erythrocytes .

Result of Action

The primary result of O-Desmethyl Brinzolamide’s action is the reduction of intraocular pressure (IOP). By inhibiting CA-II and reducing aqueous humor secretion, it decreases the IOP in the anterior chamber of the eye . This can alleviate the effects of conditions such as open-angle glaucoma and ocular hypertension .

Safety and Hazards

While specific safety and hazard information for O-Desmethyl Brinzolamide is not available, it is known that Brinzolamide can cause serious, sometimes fatal, adverse events (e.g., Stevens-Johnson syndrome, toxic epidermal necrolysis, fulminant hepatic necrosis, agranulocytosis, aplastic anemia, other blood dyscrasias) associated with sulfonamide therapy .

Propriétés

IUPAC Name |

(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O5S3/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSYAXSFXFVBTJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desmethyl Brinzolamide | |

CAS RN |

186377-56-0 | |

| Record name | o-Desmethyl-brinzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186377560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL-BRINZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHY973FEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How can O-desmethyl brinzolamide be quantified in biological samples?

A1: A rapid and sensitive ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC–MS/MS) method was developed and validated for quantifying O-desmethyl brinzolamide in human urine and hair []. This method demonstrated high sensitivity, achieving a limit of quantification (LOQ) of 0.02 ng/mg in hair. The study successfully applied this method to analyze samples from patients treated with brinzolamide, demonstrating its practical application in a clinical context [].

Q2: What is the clinical significance of measuring O-desmethyl brinzolamide levels?

A2: O-desmethyl brinzolamide is a metabolite of brinzolamide, a carbonic anhydrase inhibitor used to treat ocular diseases like glaucoma []. Quantifying O-desmethyl brinzolamide, alongside brinzolamide, in biological samples such as urine and hair allows researchers and clinicians to understand the metabolic fate of brinzolamide in patients []. This information can be valuable for optimizing treatment strategies and potentially personalizing dosages based on individual metabolic profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity)](/img/no-structure.png)

![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)

![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)